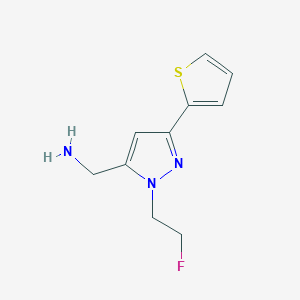
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTSKZXEDAUBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluoroethyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C11H14FN3S |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 2098070-21-2 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoroethyl and thiophene groups play crucial roles in modulating binding affinity and selectivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Computational docking studies have shown that it can inhibit key proteins involved in cancer progression, such as VEGFR2 and FGFR1. For instance, a study indicated that derivatives similar to this compound exhibited significant inhibitory activity against these proteins, suggesting a role in cancer therapeutics .
Antimicrobial Properties
Research has also indicated that pyrazole derivatives possess antimicrobial activities. The presence of the thiophene moiety enhances this property, making it a candidate for further investigation in treating bacterial infections.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. Inhibitory assays revealed that certain derivatives can effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .
Study 1: Antitumor Activity
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly enhanced antiproliferative activity against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines. The study concluded that the incorporation of the fluoroethyl group was essential for improved activity .
Study 2: Molecular Docking Simulations
Molecular docking studies revealed that this compound binds effectively to the active sites of targeted receptors. The docking scores suggested high binding affinity, indicating its potential as a lead compound for drug development .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the fluorinated ethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in anticancer therapies .
Anti-inflammatory Properties
Studies have suggested that similar compounds can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The modulation of inflammatory mediators through such compounds could lead to novel therapeutic agents for treating chronic inflammatory diseases .
Agrochemical Applications
Pesticidal Activity
Compounds based on pyrazole have been explored for their pesticidal properties. The structural characteristics of this compound may contribute to its effectiveness as a pesticide or herbicide, targeting specific pests or weeds while minimizing impact on non-target organisms .
Material Science
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge transport properties, making these compounds valuable in developing efficient electronic materials .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


